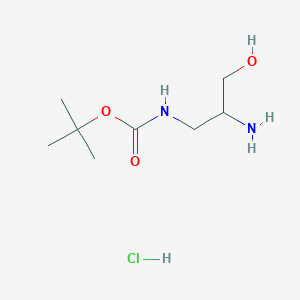

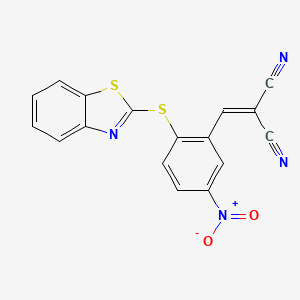

![molecular formula C16H14ClNO4S B2869511 2-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile CAS No. 478079-76-4](/img/structure/B2869511.png)

2-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile, also known as 2-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropoxy}benzene-1,2-dicarbonitrile, is a synthetic organic compound used in a variety of scientific applications. It is a colorless, crystalline solid with a melting point of 81-83 °C and a boiling point of 253-256 °C. This compound is soluble in water, ethanol, and methanol, and is relatively stable under normal conditions.

Scientific Research Applications

Advances in Sulfur Chemistry for Treatment of Acid Gases

A comprehensive review discusses the treatment of acid gases and associated impurities, highlighting the importance of sulfur chemistry in understanding the Claus process used for sulfur recovery. The review addresses practical problems due to acid gas impurities and suggests future studies focus on developing comprehensive kinetic models for improved design of Claus reactors with enhanced sulfur capture and mitigated environmental issues. This research is significant for environmental engineering and chemical processing industries dealing with sulfur compounds (A. Gupta, S. Ibrahim, A. Shoaibi, 2016).

Diuretics with Carbonic Anhydrase Inhibitory Action

This literature review covers the class of clinically used diuretics with carbonic anhydrase (CA) inhibitory properties, focusing on their application in managing cardiovascular diseases and obesity. The review explores the significance of sulfonamide CA inhibitors (CAIs), highlighting their polypharmacological effects and potential for drug repositioning. Such insights could be relevant to chemical compounds with similar inhibitory actions on enzymes or receptors (F. Carta, C. Supuran, 2013).

Antioxidant Capacity Reaction Pathways

This review elucidates the reaction pathways in the ABTS/potassium persulfate decolorization assay of antioxidant capacity, emphasizing the role of coupling adducts and oxidative degradation in determining antioxidant capacity. The relevance of specific reactions and the overall application of the ABTS assay in tracking changes in antioxidant systems are discussed, which could be pertinent when studying the reactivity or antioxidant potential of specific chemical compounds (I. Ilyasov et al., 2020).

Potential Sources of Polychlorinated Dibenzothiophenes

This paper reviews scientific literature to determine the commonality of 2,4,6,8-tetrachlorodibenzothiophene in the environment and its association with the production of 2,4,5-trichlorophenoxyacetic acid. It highlights the generation of polychlorinated dibenzothiophenes (PCDTs) through chemical processes similar to those forming polychlorinated dibenzofurans (PCDFs), relevant to environmental sciences and chemical manufacturing industries (S. Huntley et al., 1994).

properties

IUPAC Name |

2-[3-(4-chlorophenyl)sulfonyl-2-hydroxypropoxy]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO4S/c17-13-5-7-15(8-6-13)23(20,21)11-14(19)10-22-16-4-2-1-3-12(16)9-18/h1-8,14,19H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLYWCNMBMCVMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OCC(CS(=O)(=O)C2=CC=C(C=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

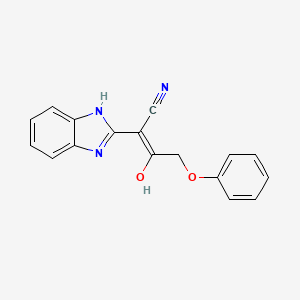

![N-[2-(3-Azaspiro[5.5]undecan-3-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2869435.png)

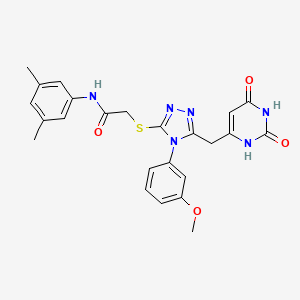

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-chlorobenzamide](/img/structure/B2869436.png)

![N-{2-[(5-nitroquinolin-8-yl)oxy]ethyl}acetamide](/img/structure/B2869439.png)

![Methyl 2-(5-chlorothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2869441.png)

![4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethyl]benzoic acid](/img/structure/B2869444.png)